Maropitant citrate (CAS 359875-09-5) is a synthetic, non-peptide neurokinin-1 (NK-1) receptor antagonist utilized as a benchmark active pharmaceutical ingredient (API) in veterinary pharmacology and formulation manufacturing. Structurally comprising a substituted quinuclidine framework paired with a citric acid counterion, it competitively inhibits Substance P at the chemoreceptor trigger zone and vomiting center. For procurement professionals and formulation scientists, specifying the citrate salt form is critical, as it overcomes the severe aqueous insolubility of the maropitant free base, enabling the development of stable, pH-controlled injectable and oral dosage forms. Its high plasma protein binding (99%) and extended 24-hour duration of action make it a standardized reference material for both commercial veterinary drug production and preclinical emesis modeling [1].
Substituting maropitant citrate with its free base or alternative antiemetic classes fundamentally compromises formulation viability and experimental reproducibility. The free base of maropitant lacks the necessary aqueous solubility for standardized liquid dosing, whereas the citrate salt achieves the functional solubility profiles required for reproducible pharmacokinetics and stable injectable manufacturing. Furthermore, substituting maropitant with 5-HT3 antagonists like ondansetron fails in broad-spectrum applications, as ondansetron primarily blocks peripheral emetic pathways, whereas maropitant citrate’s NK-1 antagonism blocks the final common pathway for both central and peripheral emesis. Finally, utilizing human-optimized NK-1 antagonists like aprepitant in veterinary models introduces suboptimal binding kinetics, as maropitant is specifically structurally tuned for canine and feline NK-1 receptors .
The procurement of the citrate salt over the maropitant free base is driven by strict formulation and processability requirements. Maropitant citrate exhibits quantifiable improvements in aqueous solubility, with specific polymorphs (Form C) reaching 0.445 g/L in water at room temperature, alongside high solubility in organic solvents like methanol. This solubility profile is essential for manufacturing stable, high-concentration injectable solutions that cannot be achieved using the poorly soluble free base .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Maropitant Citrate Form C: 0.445 g/L |
| Comparator Or Baseline | Maropitant Free Base: Poorly soluble/insoluble |
| Quantified Difference | Citrate salt enables viable aqueous formulation at therapeutic concentrations whereas the free base precipitates. |
| Conditions | Room temperature, aqueous solvent. |
Procurement of the citrate salt is mandatory for laboratories and manufacturers developing injectable or standardized liquid oral formulations where the free base would fail to dissolve.
In comparative canine models of hydromorphone-induced emesis, maropitant citrate demonstrates quantitatively greater efficacy compared to the 5-HT3 antagonist ondansetron. Premedication with maropitant resulted in only a 10% incidence of vomiting, whereas ondansetron yielded a 54% incidence, closely mirroring the 62% incidence in the untreated control group. This 44% absolute reduction in emesis incidence confirms that maropitant's blockade of the final common emetic pathway (NK-1) provides stronger antiemetic control than targeting peripheral 5-HT3 receptors alone[1].
| Evidence Dimension | Incidence of Vomiting (In Vivo) |
| Target Compound Data | Maropitant Citrate: 10% incidence |
| Comparator Or Baseline | Ondansetron: 54% incidence |
| Quantified Difference | 44% absolute reduction in vomiting incidence compared to ondansetron. |
| Conditions | Oral administration 2 hours prior to hydromorphone premedication in canine models. |
For researchers modeling emesis or requiring reliable antiemetic control in animal studies, maropitant provides a statistically stronger blockade compared to standard 5-HT3 antagonists.
Maropitant citrate is highly optimized for veterinary neuropharmacology, exhibiting an inhibitory constant (Ki) of 0.5 nM for the canine NK-1 receptor. It demonstrates strict selectivity, with IC50 values for related tachykinin receptors (NK2 and NK3) exceeding 1000 nM. This >2000-fold selectivity ensures that maropitant selectively isolates NK-1 mediated pathways without off-target tachykinin interference, making it a more precise pharmacological tool for canine and feline models than broad-spectrum non-selective alternatives [1].
| Evidence Dimension | Receptor Binding Affinity (Ki / IC50) |
| Target Compound Data | Canine NK-1 Receptor: Ki = 0.5 nM |
| Comparator Or Baseline | NK2 and NK3 Receptors: IC50 > 1000 nM |
| Quantified Difference | >2000-fold binding selectivity for NK-1 over NK2/NK3 receptors. |
| Conditions | In vitro radioligand binding assays (3H-substance P displacement). |
Procuring maropitant citrate ensures clean, off-target-free data when studying Substance P and NK-1 signaling pathways in veterinary or translational models.
The pharmacokinetic profile of maropitant citrate is highly dependent on the route of administration, a critical factor for experimental design and formulation selection. Subcutaneous (SC) injection yields an absolute bioavailability of approximately 90%, whereas oral administration results in a significantly lower bioavailability of 20-30% due to extensive first-pass hepatic metabolism. The SC route provides a reliable elimination half-life of 6-8 hours, maintaining therapeutic free plasma concentrations (>0.11 nM) for a full 24-hour period [1].
| Evidence Dimension | Absolute Bioavailability |
| Target Compound Data | Subcutaneous Administration: ~90% Bioavailability |
| Comparator Or Baseline | Oral Administration: 20-30% Bioavailability |
| Quantified Difference | 3 to 4.5-fold higher systemic exposure when administered subcutaneously versus orally. |
| Conditions | Standard in vivo canine pharmacokinetic models. |
Buyers must select the appropriate formulation API grade based on this bioavailability gap to ensure adequate systemic exposure in in vivo models.
Due to the enhanced aqueous solubility of the citrate salt (0.445 g/L for Form C) compared to the free base, maropitant citrate is the mandatory API for compounding pharmacies and industrial manufacturers developing injectable antiemetics or liquid oral suspensions for veterinary use .
Maropitant citrate serves as the benchmark positive control in preclinical models evaluating chemotherapy-induced, opioid-induced, or motion-induced emesis. Its proven statistical advantage over ondansetron (reducing vomiting incidence to 10% vs 54%) makes it the standard for validating new antiemetic compounds [1].
With its high binding affinity (Ki = 0.5 nM) and >2000-fold selectivity for canine NK-1 over NK2/NK3 receptors, maropitant citrate is utilized in neuropharmacological assays to selectively block Substance P signaling without confounding off-target tachykinin effects[2].
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